molecular formula C27H25NO4 B6262577 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid CAS No. 2384204-74-2

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid

Cat. No. B6262577
CAS RN: 2384204-74-2
M. Wt: 427.5
InChI Key:
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Description

1-(9H-Fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid, also known as FMPCA, is an organic compound that has been studied for its potential applications in the field of synthetic organic chemistry. FMPCA is a versatile molecule that can be used as a building block in the synthesis of a variety of compounds. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of fine chemicals.

Scientific Research Applications

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used as a starting material for the synthesis of peptides and peptidomimetics, as well as for the synthesis of monomers for use in the production of polymers materials.

Mechanism of Action

The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid is not well understood. It is believed that the molecule acts as a catalyst in the synthesis of a variety of compounds, aiding in the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid are not well understood. Studies have shown that 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid can be used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. However, there is no evidence to suggest that 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid has any direct biochemical or physiological effect on the body.

Advantages and Limitations for Lab Experiments

The use of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive material, making it attractive for use in a wide range of experiments. Additionally, it is easy to handle and store, and is relatively stable under most conditions. However, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Future research on 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid could focus on the development of new synthetic methods for its preparation. Additionally, further studies could be conducted to explore the potential applications of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Finally, research could be conducted to better understand the biochemical and physiological effects of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid.

Synthesis Methods

The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid involves a multi-step process. The first step is the conversion of 4-phenylpiperidine-2-carboxylic acid to 4-phenylpiperidine-2-carbonyl chloride. This is achieved by reacting the acid with thionyl chloride in the presence of anhydrous pyridine. The resulting carbonyl chloride is then reacted with 9-fluoren-9-ylmethanol in the presence of a base such as sodium hydroxide to form 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid' involves the protection of the amine group of piperidine, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. The Fmoc-protected piperidine is then coupled with phenylacetic acid to form the desired product.", "Starting Materials": [ "Piperidine", "Fluorenylmethoxycarbonyl chloride", "Phenylacetic acid", "Diisopropylethylamine", "Dimethylformamide", "Dichloromethane", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of piperidine amine with Fmoc-Cl in the presence of diisopropylethylamine and dimethylformamide", "Coupling of Fmoc-protected piperidine with phenylacetic acid in the presence of diisopropylethylamine and dimethylformamide", "Deprotection of Fmoc group with 20% piperidine in dimethylformamide", "Acidification of reaction mixture with 1N hydrochloric acid", "Extraction of product with dichloromethane", "Washing of organic layer with saturated sodium bicarbonate solution and water", "Drying of organic layer with anhydrous sodium sulfate", "Evaporation of solvent to obtain crude product", "Purification of crude product by column chromatography using ethyl acetate as eluent" ] }

CAS RN

2384204-74-2

Product Name

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid

Molecular Formula

C27H25NO4

Molecular Weight

427.5

Purity

95

Origin of Product

United States

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